molecular formula C45H72O2 B1240067 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate CAS No. 72467-67-5

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Cat. No.: B1240067
CAS No.: 72467-67-5
M. Wt: 645 g/mol
InChI Key: VKFWRMXFODQCJN-GLCDNDOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a fluorescent cholesteryl ester derived from cholesterol and cis-parinaric acid. It is known for its unique properties as a fluorescent probe, making it valuable in various scientific research applications, particularly in the study of lipid membranes and lipoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is synthesized through the acylation of cholesterol with cis-parinaric acid. The reaction typically involves the use of fatty acid anhydride and 4-pyrrolidinopyridine as a catalyst in methylene chloride . The reaction conditions are carefully controlled to prevent polymerization, isomerization, or oxidation of the polyene fatty acids .

Industrial Production Methods

While specific industrial production methods for cholesteryl cis-parinarate are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments. The use of column chromatography under argon for purification is a common practice to ensure high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate primarily undergoes acylation reactions. It is relatively stable under mild conditions but can be sensitive to elevated temperatures and acidic environments, which may lead to polymerization or isomerization .

Common Reagents and Conditions

Major Products

The primary product of the acylation reaction is cholesteryl cis-parinarate itself. Under specific conditions, other cholesteryl esters may also be formed, depending on the fatty acid used .

Scientific Research Applications

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is widely used as a fluorescent probe in various scientific research fields:

Mechanism of Action

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate exerts its effects through its fluorescent properties. When incorporated into lipid membranes or lipoproteins, it can be used to monitor changes in membrane organization and dynamics. The fluorescence energy transfer between cholesteryl cis-parinarate and other fluorescent molecules provides insights into the molecular interactions and structural changes within the lipid environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is unique due to its specific cis configuration, which affects its fluorescence properties and interactions with lipid membranes. This makes it particularly valuable for studying the organization and dynamics of lipid environments .

Properties

CAS No.

72467-67-5

Molecular Formula

C45H72O2

Molecular Weight

645 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

InChI

InChI=1S/C45H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-15,26,35-36,38-42H,7,16-25,27-34H2,1-6H3/b9-8+,11-10+,13-12+,15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

VKFWRMXFODQCJN-GLCDNDOZSA-N

SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl cis-parinarate
cholesteryl parinaratecholesteryl parinarate

Origin of Product

United States

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